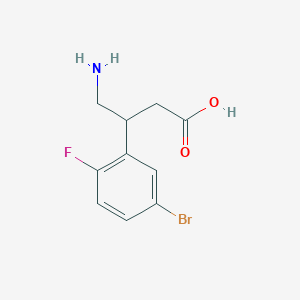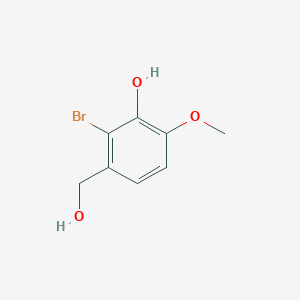![molecular formula C9H7BrN4O3 B13596327 [3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13596327.png)
[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol: is an organic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, a bromo group, and a nitro group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Bromo and Nitro Groups: The phenyl ring is functionalized with bromo and nitro groups through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide, while nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Triazole Ring to the Phenyl Ring: The triazole ring is then attached to the phenyl ring through a nucleophilic substitution reaction.
Formation of the Methanol Group: The final step involves the reduction of a suitable precursor to form the methanol group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromo group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of azide or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in coordination chemistry for the development of new catalysts.
Biology:
Antimicrobial Agents: Potential use in the development of new antimicrobial agents due to its triazole ring.
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The bromo and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol: Similar structure but with a chloro group instead of a bromo group.
[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methane: Similar structure but without the hydroxyl group.
Uniqueness: The presence of both bromo and nitro groups on the phenyl ring, along with the triazole ring and methanol group, makes [3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol unique. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C9H7BrN4O3 |
|---|---|
Poids moléculaire |
299.08 g/mol |
Nom IUPAC |
[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C9H7BrN4O3/c10-6-2-1-5(3-7(6)14(16)17)9-11-8(4-15)12-13-9/h1-3,15H,4H2,(H,11,12,13) |
Clé InChI |
REAYEBFNEXWVTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NNC(=N2)CO)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


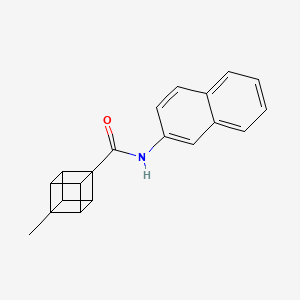
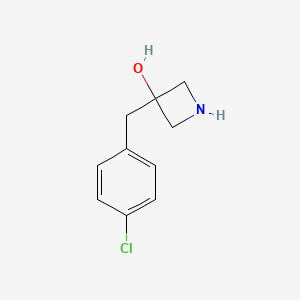
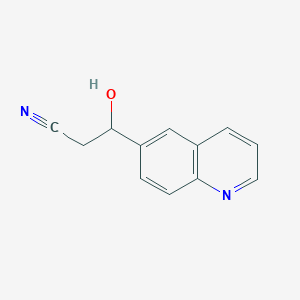
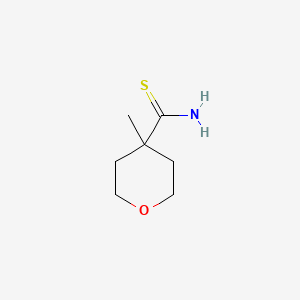
![Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B13596269.png)



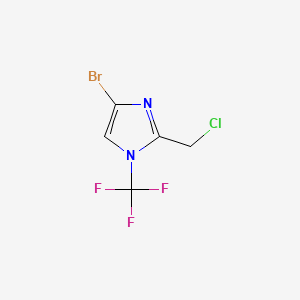
![Azetidine,3-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B13596297.png)
